molecular formula C38H55N3O10 B1239045 Triedimycin A CAS No. 97412-76-5

Triedimycin A

Cat. No. B1239045
CAS RN: 97412-76-5
M. Wt: 713.9 g/mol
InChI Key: YVDZJJOFBCYWRE-QHGUFZRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triedimycin A is a natural product found in Streptomyces hygroscopicus and Streptomyces with data available.

Scientific Research Applications

Antibiotic Properties and Tyrosine Kinase Inhibition

  • Herbimycin A as an Antibiotic and Tyrosine Kinase Inhibitor : Triedimycin A, known as Herbimycin A, is an ansamycin antibiotic recognized for its capability to inhibit multiple tyrosine protein kinases and tyrosine kinase-activated signal transduction. This inhibition leads to a decrease in tyrosine kinase protein levels and activity, which has implications in reversing morphological transformation induced by oncogenes like v-src (Sepp-Lorenzino et al., 1995).

Applications in Cancer Research

  • Targeting Receptor Tyrosine Kinases : Herbimycin A has been shown to induce a significant decrease in total cellular activity of transmembrane tyrosine kinase receptors, such as insulin-like growth factor, insulin, and epidermal growth factor receptors. This is achieved by enhancing the degradation rate of these receptors, suggesting its potential as a therapeutic agent in cancer treatment (Sepp-Lorenzino et al., 1995).
  • Effectiveness Against Certain Leukemia Types : Triedimycin A (Herbimycin A) shows potential in the treatment of certain types of leukemia, especially where tyrosine kinase activities are significant in the oncogenic state. It has been observed to induce erythroid differentiation of human leukemic cells and inhibit the growth of cells expressing v-abl tyrosine kinase (Honma et al., 1989).

Specific Mechanisms of Action

  • Selective Inhibition of Protein Tyrosine Kinases : Studies reveal that Triedimycin A (Herbimycin A) can specifically bind to reactive sulfhydryl groups of cytoplasmic protein tyrosine kinases. This specificity offers a biochemical basis for its selectivity in reversing cell transformation caused by oncogenes (Fukazawa Hidesuke et al., 1991).
  • Inhibition of bcr/abl Oncoprotein-Associated Cell Proliferations : Triedimycin A has shown to decrease intracellular phosphorylation by protein tyrosine kinase (PTK), particularly inhibiting the growth of Philadelphia chromosome (Ph1)-positive leukemia cells. This effect is likely due to its binding to the bcr-abl protein portion rich in sulfhydryl groups (Okabe et al., 1992).

Potential for Clinical Development

  • Development as a Clinical Agent : Considering its unique action mechanism, Triedimycin A (Herbimycin A) holds potential for clinical development, particularly as a treatment for certain cancers where tyrosine kinase activity plays a crucial role in the disease's progression (Okabe & Uehara, 1993).

properties

CAS RN

97412-76-5

Molecular Formula

C38H55N3O10

Molecular Weight

713.9 g/mol

IUPAC Name

(4E,6E,8E)-3-hydroxy-N-[(2E,4E)-6-hydroxy-9-[8-hydroxy-1-(methoxymethyl)-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(2-methyl-1,3-oxazol-5-yl)deca-4,6,8-trienamide

InChI

InChI=1S/C38H55N3O10/c1-24(17-13-10-11-14-18-28-22-40-27(4)50-28)32(43)36(5,6)34(45)39-20-16-12-15-19-29(42)25(2)21-30(49-9)38(47)26(3)33(44)41(7)37(38)31(23-48-8)51-35(37)46/h10-17,19,22,25-26,29-32,42-43,47H,18,20-21,23H2,1-9H3,(H,39,45)/b13-10+,14-11+,16-12+,19-15+,24-17+

InChI Key

YVDZJJOFBCYWRE-QHGUFZRDSA-N

Isomeric SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(/C=C/C=C/CNC(=O)C(C)(C)C(/C(=C/C=C/C=C/CC3=CN=C(O3)C)/C)O)O)OC)O)C(OC2=O)COC)C

SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)COC)C

Canonical SMILES

CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=C(O3)C)C)O)O)OC)O)C(OC2=O)COC)C

Other CAS RN

135094-12-1

synonyms

curromycin A
triedimycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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